(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with a unique structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as indene derivatives.
Chiral Resolution:
Functional Group Transformations:
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Processes: Utilizing chiral catalysts to ensure the production of the desired enantiomer.
Optimization of Reaction Conditions: Scaling up the reaction conditions to achieve high yield and purity, including temperature control, solvent selection, and reaction time optimization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the indene ring or the amino group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amino acid derivatives.
Scientific Research Applications
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and the carboxylic acid group play crucial roles in binding to these targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
Indene Derivatives: Compounds with similar indene ring structures but different functional groups.
Uniqueness
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific chiral configuration and the presence of both an amino group and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14/h2-3,10H,4-5,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
IBOWWPQSZQYFOO-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)C(=O)O |
Origin of Product |
United States |
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